molecular formula C15H23NO2S B4389939 N-cyclooctyl-1-phenylmethanesulfonamide

N-cyclooctyl-1-phenylmethanesulfonamide

Cat. No.: B4389939
M. Wt: 281.4 g/mol
InChI Key: IXMLBCPZZOBIKB-UHFFFAOYSA-N
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Description

N-Cyclooctyl-1-phenylmethanesulfonamide is a sulfonamide derivative characterized by a phenylmethyl (benzyl) group attached to the sulfonyl moiety and a cyclooctyl substituent on the sulfonamide nitrogen. Its molecular formula is C₁₅H₂₁NO₂S, with a molecular weight of 279.39 g/mol. The cyclooctyl group imparts significant lipophilicity, while the phenylmethanesulfonyl backbone contributes to its structural rigidity.

Properties

IUPAC Name

N-cyclooctyl-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2S/c17-19(18,13-14-9-5-4-6-10-14)16-15-11-7-2-1-3-8-12-15/h4-6,9-10,15-16H,1-3,7-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMLBCPZZOBIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclooctyl-1-phenylmethanesulfonamide involves several steps. One common method includes the reaction of cyclooctylamine with benzenesulfonyl chloride under basic conditions to form the desired sulfonamide . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the sulfonamide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N-cyclooctyl-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives under strong oxidizing conditions.

    Reduction: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-cyclooctyl-1-phenylmethanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules due to its unique structural features.

    Biology: The compound is explored for its potential biological activity, including its interactions with various biological targets.

    Industry: The compound’s structural features make it useful in developing advanced materials with specific properties like flexibility or self-assembly.

Mechanism of Action

The mechanism of action of N-cyclooctyl-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The cyclooctyl ring’s non-planar conformation may also play a role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share key structural motifs with N-cyclooctyl-1-phenylmethanesulfonamide, differing primarily in substituents on the sulfonamide nitrogen or the aryl/alkyl backbone:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
This compound C₁₅H₂₁NO₂S 279.39 Cyclooctyl (N), phenylmethyl (SO₂) N/A
N-Cyclohexyl-1,1,1-trifluoromethanesulfonamide C₇H₁₂F₃NO₂S 221.17 Cyclohexyl (N), trifluoromethyl (SO₂)
N-[2-(Chloromethyl)phenyl]-1-phenylmethanesulfonamide C₁₄H₁₄ClNO₂S 295.79 2-(Chloromethyl)phenyl (N), phenylmethyl (SO₂)
N-(2-Cyanophenyl)-1-phenylmethanesulfonamide C₁₄H₁₂N₂O₂S 272.32 2-Cyanophenyl (N), phenylmethyl (SO₂)
Key Observations:
  • Cycloalkyl vs. Aryl Substituents: Replacing the cyclooctyl group with a cyclohexyl (as in ) reduces molecular weight by ~58 g/mol and likely enhances solubility due to decreased steric bulk.
  • Aromatic Substituents: Compounds and feature chloromethyl and cyano groups on the aryl ring attached to the sulfonamide nitrogen. These electron-withdrawing groups may enhance metabolic stability compared to the purely lipophilic cyclooctyl substituent.

Physicochemical Properties

Table 2: Property Comparison
Compound Name Polar Surface Area (PSA, Ų) Calculated LogP Key Properties Reference
This compound ~46.1* ~3.8* High lipophilicity N/A
N-Cyclohexyl-1,1,1-trifluoromethanesulfonamide 46.17 2.1 Enhanced solubility (trifluoromethyl)
N-(2-Cyanophenyl)-1-phenylmethanesulfonamide ~75.0 ~2.5 Moderate polarity (cyano group)

*Estimated using analogous sulfonamide data.

Key Observations:
  • Polar Surface Area (PSA): The cyclooctyl derivative’s PSA (~46.1 Ų) is comparable to , suggesting similar hydrogen-bonding capacity. The cyano-substituted compound has a higher PSA due to the polar nitrile group.
  • Lipophilicity: The cyclooctyl group increases LogP relative to cyclohexyl or cyano-substituted analogs, suggesting slower metabolic clearance but poorer aqueous solubility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclooctyl-1-phenylmethanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-cyclooctyl-1-phenylmethanesulfonamide

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